Chromium;ethylbenzene

描述

Chromium ethylbenzene is a compound that combines chromium with ethylbenzene, a derivative of benzene with an ethyl group attached. Ethylbenzene is commonly used in the production of styrene, which is a precursor to polystyrene, a widely used plastic. Chromium, on the other hand, is a transition metal known for its various oxidation states and catalytic properties. The combination of these two components results in a compound with significant industrial and research applications, particularly in catalysis and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of chromium ethylbenzene typically involves the dehydrogenation of ethylbenzene in the presence of a chromium-based catalyst. One common method is the use of chromium oxide supported on alumina (CrOx/Al2O3) as a catalyst. The reaction is carried out at high temperatures, typically between 500°C and 700°C, to facilitate the dehydrogenation process .

Industrial Production Methods: In industrial settings, the dehydrogenation of ethylbenzene to produce styrene is a well-established process. Chromium-based catalysts are often employed due to their effectiveness in promoting the reaction while minimizing side reactions such as cracking and coke formation . The process involves passing ethylbenzene over the chromium catalyst at elevated temperatures in the presence of steam, which helps to maintain the catalyst’s activity and selectivity.

化学反应分析

Coordination and Ligand Substitution Reactions

The chromium center in bis(ethylbenzene)chromium facilitates ligand exchange and stabilization of reactive intermediates:

- Electron-Withdrawing Effects : The Cr(CO)₃ moiety in analogous chromium arene complexes polarizes the aromatic ring, enabling nucleophilic aromatic substitution (SNAr) and dearomatization reactions . For bis(ethylbenzene)chromium, this effect likely activates the ethylbenzene ligand for electrophilic or nucleophilic attacks.

- Planar Chirality : Unsymmetrically substituted derivatives exhibit planar chirality, enabling enantioselective transformations. For example, optically active chromium complexes undergo stereoselective substitutions, as demonstrated in reactions with chloroformate esters .

Thermal and Oxidative Decomposition

- Air Sensitivity : The compound degrades upon exposure to air, forming chromium oxides and releasing ethylbenzene .

- Thermal Stability : Decomposition at elevated temperatures (>200°C) produces metallic chromium and hydrocarbon byproducts, critical for chemical vapor deposition (CVD) .

Mechanistic Insights

- Induction Period : Ethylbenzene dehydrogenation over CrOx/Al₂O₃ involves an initial cracking phase, reducing Cr(VI) to Cr(III) and depositing coke, which moderates acidity and enhances styrene selectivity .

- Radical Intermediates : Autoxidation of ethylbenzene derivatives generates peroxyl radicals, though bis(ethylbenzene)chromium’s participation in radical pathways is inferred from analogous systems .

Stability and Handling

科学研究应用

Catalysis in Organic Synthesis

BEBC serves as a ligand in organometallic synthesis, facilitating the formation of chromium-based complexes that are crucial for catalytic transformations. These transformations enhance reaction specificity, making BEBC an essential component in various controlled catalytic environments.

Case Study: Ethylbenzene Dehydrogenation

- A study demonstrated the use of CrOx/Al₂O₃ catalysts for the oxidative dehydrogenation (ODH) of ethylbenzene, achieving a conversion rate of 56% with a selectivity to styrene of 98.8% using a 20% Cr₂O₃/Al₂O₃ catalyst . This showcases BEBC's role in improving catalytic efficiency for industrial processes.

Thin Film Deposition

BEBC is utilized as a precursor material in thin film deposition techniques, particularly in chemical vapor deposition (CVD) processes. Its application in producing chromium carbide coatings has been explored, demonstrating its effectiveness in enhancing coating quality and performance.

Data Table: Coating Characteristics

| Coating Type | Precursor Used | Thickness | Hardness | Notes |

|---|---|---|---|---|

| Non-recycled | BEBC in toluene | Higher | Standard | New solution |

| Recycled | Recycled BEBC solution | Lower | Similar | Efficient recycling process |

This table illustrates the comparative analysis of coatings produced from new versus recycled solutions of BEBC, emphasizing its versatility in industrial applications .

Industrial Chemistry

In industrial settings, BEBC is pivotal for synthesizing fine chemicals and specialized catalysts. Its ability to stabilize chromium centers makes it invaluable for advanced material development.

Application Example: Styrene Production

- Ethylbenzene is primarily used as an intermediate for styrene production, consuming about 50% of the world's benzene output . The catalytic processes involving chromium compounds significantly enhance the efficiency and selectivity of these reactions.

Advanced Research Insights

Recent studies have focused on optimizing the catalytic properties of chromium-based catalysts for ethylbenzene reactions. For instance, modifications with copper have shown to increase conversion rates by up to 14% when using alumochromic catalysts . These advancements highlight ongoing research aimed at improving catalyst performance through innovative chemical modifications.

作用机制

The mechanism of action of chromium ethylbenzene in catalytic reactions involves the interaction of the chromium catalyst with the ethylbenzene molecule. The chromium catalyst facilitates the breaking of the carbon-hydrogen bonds in ethylbenzene, leading to the formation of styrene. This process involves several steps, including the adsorption of ethylbenzene onto the catalyst surface, the activation of the carbon-hydrogen bonds, and the desorption of the styrene product .

相似化合物的比较

Chromium-zirconium oxophosphate: Used in the oxidation of benzyl alcohol and ethylbenzene.

Chromium-containing mesoporous organosilicas: Employed in the oxidation of cyclohexane and ethylbenzene.

Uniqueness: Chromium ethylbenzene is unique due to its high selectivity and efficiency in the dehydrogenation of ethylbenzene to styrene. The chromium-based catalyst provides a stable and active surface for the reaction, minimizing side reactions and enhancing the overall yield of styrene .

生物活性

Chromium and ethylbenzene are two compounds of significant interest in environmental and health sciences. Chromium, a transition metal, is known for its various oxidation states, with Cr(III) and Cr(VI) being the most notable due to their differing biological activities. Ethylbenzene, an aromatic hydrocarbon, is primarily used in the production of styrene but also poses health risks upon exposure. Understanding the biological activity of these compounds is crucial for assessing their impact on human health and the environment.

Oxidation States and Toxicity

Chromium exists in multiple oxidation states, with Cr(VI) being more toxic than Cr(III). Cr(VI) is a known carcinogen associated with lung cancer when inhaled, while Cr(III) is considered less harmful and is essential in trace amounts for human metabolism. The biological activity of chromium largely depends on its oxidation state:

- Cr(VI) : Highly soluble and can penetrate cell membranes, leading to oxidative stress and DNA damage.

- Cr(III) : Less soluble, binds to proteins and nucleic acids, exhibiting lower toxicity.

Chromium's toxicity is primarily mediated through oxidative stress mechanisms. It generates reactive oxygen species (ROS), leading to cellular damage. Studies have shown that Cr(VI) can induce apoptosis in various cell types, including lung epithelial cells, through mitochondrial pathways.

| Study | Findings |

|---|---|

| Elovaara et al. (1985) | Indicated P450 induction in rat livers exposed to Cr(VI) |

| NTP (1999) | Found significant cytotoxicity at high doses of Cr(VI) |

| Dean et al. (1985) | No chromosomal damage in rat liver epithelial cells from Cr exposure |

Health Effects

Ethylbenzene exposure has been linked to various health effects, including respiratory issues and potential carcinogenicity. Long-term exposure studies indicate increased incidences of lung adenomas in male mice, suggesting a carcinogenic potential.

Metabolism

Ethylbenzene is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathway involves conversion to 1-phenylethanol and other metabolites, which can induce oxidative stress.

| Study | Findings |

|---|---|

| Backes et al. (1993) | Alkylbenzenes like ethylbenzene induce CYP enzymes significantly |

| Serron et al. (2000) | Increased free radical production in liver microsomes post ethylbenzene treatment |

| Bergeron et al. (1999) | Observed changes in expression of CYP enzymes after repeated dosing |

Case Study 1: Chromium-Induced Lung Carcinogenesis

A study conducted on workers exposed to Cr(VI) in welding fumes showed a significant increase in lung cancer rates compared to non-exposed populations. The study highlighted the importance of monitoring chromium levels in occupational settings.

Case Study 2: Ethylbenzene Exposure in Industrial Workers

Research involving industrial workers exposed to ethylbenzene revealed elevated levels of liver enzymes indicative of hepatotoxicity. Longitudinal studies showed a correlation between exposure levels and the incidence of respiratory diseases.

属性

IUPAC Name |

chromium;ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICKSZMRNUBQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

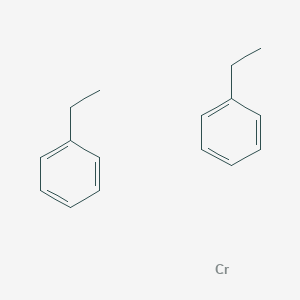

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。